

# Biological activity of cyanopyrimidine derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Cyano-2-hydroxypyrimidine

Cat. No.: B160206

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of Cyanopyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and fundamental biological molecules like DNA and RNA.[1][2] The introduction of a cyano (-C≡N) group onto this heterocyclic ring system gives rise to cyanopyrimidine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. The unique electronic properties of the cyano group, acting as a potent hydrogen bond acceptor and a bioisostere for other functional groups, significantly influence the binding affinity and selectivity of these molecules for various biological targets. This guide provides a comprehensive overview of the synthesis, diverse biological activities, mechanisms of action, and key structure-activity relationships of cyanopyrimidine derivatives. It further details field-proven experimental protocols for their evaluation, aiming to equip researchers with the knowledge to harness the therapeutic potential of this versatile chemical class.

## The Cyanopyrimidine Scaffold: A Keystone in Medicinal Chemistry

The cyanopyrimidine core is a fusion of two key pharmacophoric elements: the pyrimidine ring and the nitrile (cyano) group. The pyrimidine ring, present in nucleobases, provides a versatile

framework that can be readily functionalized to interact with biological targets.<sup>[1]</sup> The cyano group is a small, polar, and metabolically stable moiety that can act as a key interacting element. X-ray crystallography studies have confirmed that the nitrogen atom of the cyano group can form direct hydrogen bonds with the backbone of protein targets, such as the NH of Met109 in p38 $\alpha$  MAP kinase, anchoring the molecule in the active site.<sup>[3][4][5]</sup> This ability to establish critical binding interactions underpins the potent inhibitory activity observed in many cyanopyrimidine derivatives.

## Synthetic Strategies: Building the Core

The synthesis of cyanopyrimidine derivatives is accessible through various established chemical reactions. A common approach involves the nucleophilic displacement of a suitable leaving group, such as a halogen or a sulfinate group, on the pyrimidine ring with a cyanide salt like KCN or NaCN.<sup>[6][7][8][9]</sup> Another powerful method is the Biginelli condensation reaction, followed by subsequent modifications, which allows for the construction of diverse derivative libraries.<sup>[10]</sup> The specific synthetic route is chosen based on the desired substitution pattern and the availability of starting materials.

For instance, the synthesis of 4-amino-5-cyanopyrimidine derivatives often starts with the refluxing of 4-chloro-derivatives with various amines.<sup>[11]</sup> S-alkylated-4-amino-5-cyanopyrimidin-2-thiol derivatives can be prepared via the reaction of thiourea with appropriate aromatic aldehydes and an active methylene compound like malononitrile.<sup>[12]</sup> These versatile synthetic pathways enable the systematic exploration of structure-activity relationships.

## A Broad Spectrum of Biological Activities

Cyanopyrimidine derivatives have been investigated for a wide array of therapeutic applications, demonstrating significant potential as anticancer, anti-inflammatory, and antiviral agents.<sup>[11][13][14]</sup>

### Anticancer Activity

The most extensively documented activity of cyanopyrimidines is in oncology. Their anticancer effects are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

- Kinase Inhibition: Many cyanopyrimidine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. [\[1\]](#)
  - VEGFR-2/HER-2 Inhibition: Certain cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[\[15\]](#) By simultaneously blocking these two key oncogenic drivers, these compounds can inhibit tumor angiogenesis and cell proliferation.
  - PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have shown potent cytotoxicity against cancer cell lines by targeting PIM-1 kinase, a proto-oncogene involved in cell survival and apoptosis.[\[16\]](#)
- Apoptosis Induction: A primary mechanism of action for several anticancer cyanopyrimidines is the induction of programmed cell death (apoptosis). This is often achieved by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[\[11\]](#)[\[17\]](#) By suppressing these proteins, the compounds allow pro-apoptotic signals to dominate, leading to cancer cell death.
- Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that cyanopyrimidines can cause cell cycle arrest at various phases, including G1/S or G2/M, by modulating the expression of cell cycle regulatory proteins.[\[11\]](#)[\[12\]](#)[\[17\]](#)
- Lysine-Specific Demethylase 1 (LSD1) Inhibition: Novel cyano-pyrimidine pendant chalcone derivatives have been evaluated as potential inhibitors of LSD1, an enzyme that is overexpressed in many cancers and plays a role in epigenetic regulation.[\[18\]](#)

## Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, including cancer and autoimmune disorders.[\[14\]](#)[\[19\]](#) Cyanopyrimidines exhibit potent anti-inflammatory effects primarily through the inhibition of key inflammatory mediators.

- p38 $\alpha$  MAP Kinase Inhibition: A well-studied class of 5-cyanopyrimidine derivatives acts as potent and selective inhibitors of p38 $\alpha$  mitogen-activated protein (MAP) kinase.[\[4\]](#)[\[20\]](#) This

kinase plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). Inhibition of p38 $\alpha$  by these compounds leads to a significant reduction in TNF- $\alpha$  levels, demonstrating *in vivo* efficacy in murine models of inflammation.[3][5]

- Cyclooxygenase-2 (COX-2) Inhibition: Certain cyanopyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[10][19][21] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

## Antiviral and Antimicrobial Activities

The cyanopyrimidine scaffold has also shown promise in combating infectious diseases.

- Antiviral Activity: Derivatives such as 5-cyano-2'-deoxyuridine have demonstrated inhibitory activity against vaccinia virus.[9] More recently, pyrimido[4,5-d]pyrimidines have emerged as potent agents against human coronavirus 229E (HCoV-229E), highlighting their potential for development as novel antiviral therapies.[22]
- Antimicrobial Activity: Various cyanopyrimidine and cyanopyridine analogues have been synthesized and evaluated for their antimicrobial properties, showing significant activity against both gram-positive (e.g., *S. aureus*) and gram-negative (e.g., *E. coli*) bacteria.[13][23]

The diverse biological activities of representative cyanopyrimidine derivatives are summarized in the table below.

| Derivative Class                                                           | Biological Activity    | Target(s)       | Key Quantitative Data (IC <sub>50</sub> )                                             | Reference(s) |
|----------------------------------------------------------------------------|------------------------|-----------------|---------------------------------------------------------------------------------------|--------------|
| 5-Cyano-4,6-diaminopyrimidines                                             | Anti-inflammatory      | p38α MAP Kinase | K <sub>i</sub> = 0.41 nM;<br>Cellular IC <sub>50</sub> = 8.7 nM (for TNFα inhibition) | [20]         |
| 6-Substituted Cyanopyrimidine S                                            | Anticancer             | Mcl-1 / Bcl-2   | 76.19 - 577.97 µg/mL (on SKOV-3 & MCF-7 cells)                                        | [11]         |
| Non-fused Cyanopyridones                                                   | Anticancer             | VEGFR-2 / HER-2 | 1.39 - 2.71 µM (on MCF-7 & HepG2 cells)                                               | [15]         |
| Cyano-pyrimidine pendant chalcones                                         | Anticancer (in silico) | LSD1            | Docking Score: -11.095 kcal/mol                                                       | [18]         |
| Pyrido[2,3-d]pyrimidines                                                   | Anticancer             | PIM-1 Kinase    | 0.57 - 1.13 µM (on MCF-7 & HepG2 cells)                                               | [16]         |
| 5-Cyano-2'-deoxyuridine                                                    | Antiviral              | Vaccinia Virus  | Inhibits replication                                                                  | [9]          |
| N <sup>2</sup> -cyclopropyl-N <sup>5</sup> -(indan-1-yl)pyrimido[4,5-d]... | Antiviral              | HCoV-229E       | EC <sub>50</sub> = 0.23 µM                                                            | [22]         |

## Mechanism of Action: A Deeper Dive

To illustrate the molecular basis of their activity, we examine two well-characterized mechanisms.

## Case Study: Inhibition of the p38 $\alpha$ MAP Kinase Pathway

The p38 $\alpha$  MAP kinase pathway is a critical signaling cascade in the cellular response to inflammatory stimuli. Lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers a signaling cascade that leads to the activation of p38 $\alpha$ , which in turn phosphorylates downstream targets, culminating in the production of pro-inflammatory cytokines like TNF- $\alpha$ . 5-cyanopyrimidine derivatives interrupt this pathway by directly binding to the ATP-binding pocket of p38 $\alpha$  kinase, preventing its catalytic activity.

[Click to download full resolution via product page](#)

Caption: p38 $\alpha$  MAP Kinase inflammatory signaling pathway and its inhibition.

## Case Study: Induction of Apoptosis via Bcl-2/Mcl-1 Inhibition

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. In cancer cells, anti-apoptotic proteins like Bcl-2 and Mcl-1 are often overexpressed, sequestering pro-apoptotic proteins (e.g., Bax, Bak) and preventing cell death. Certain cyanopyrimidine derivatives act as BH3 mimetics; they bind to the BH3-binding groove of Bcl-2 and Mcl-1, displacing the pro-apoptotic proteins.<sup>[11][17]</sup> Freed Bax and Bak can then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.



[Click to download full resolution via product page](#)

Caption: Intrinsic apoptosis pathway initiated by Bcl-2/Mcl-1 inhibition.

# Experimental Protocols for Activity Assessment

The evaluation of cyanopyrimidine derivatives requires a systematic workflow employing a series of robust in vitro and in vivo assays.



[Click to download full resolution via product page](#)

Caption: General workflow for evaluating cyanopyrimidine derivatives.

## Protocol: Cell-Based Proliferation (MTT) Assay

This protocol assesses the cytotoxic or anti-proliferative activity of the synthesized compounds against cancer cell lines.[11][15]

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Materials:
  - Cancer cell lines (e.g., MCF-7, SKOV-3, HepG2).[11][15]
  - Complete growth medium (e.g., DMEM with 10% FBS).
  - 96-well flat-bottom plates.
  - Test compounds dissolved in DMSO.
  - MTT solution (5 mg/mL in PBS).
  - Solubilization solution (e.g., DMSO or acidic isopropanol).

- Microplate reader (570 nm).
- Procedure:
  - Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
  - Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include vehicle control (DMSO) and untreated control wells.
  - Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>. The incubation time is critical as it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.
  - MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
  - Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
  - Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
  - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC<sub>50</sub>) using non-linear regression analysis (e.g., using GraphPad Prism).

## Protocol: In Vivo Murine Model of LPS-Induced Inflammation

This protocol evaluates the in vivo anti-inflammatory efficacy of lead compounds by measuring their ability to inhibit TNF-α production in mice challenged with LPS.[\[3\]](#)[\[20\]](#)

- Principle: LPS administration to mice induces a potent systemic inflammatory response, characterized by a rapid and transient increase in circulating pro-inflammatory cytokines, including TNF- $\alpha$ . This model is used to assess the *in vivo* efficacy of p38 MAP kinase inhibitors and other anti-inflammatory agents.
- Materials:
  - BALB/c female mice (6-8 weeks old).
  - Test compound formulated for oral administration (e.g., in 0.5% methylcellulose).
  - Lipopolysaccharide (LPS) from *E. coli*.
  - Saline solution.
  - ELISA kit for murine TNF- $\alpha$ .
- Procedure:
  - Acclimatization: Acclimatize animals for at least one week before the experiment.
  - Compound Administration: Dose mice orally (p.o.) with the test compound (e.g., 5 mg/kg) or the vehicle control. The choice of oral administration is crucial for evaluating the compound's potential as an orally active drug.
  - LPS Challenge: After a set pre-treatment time (e.g., 5 hours, to allow for absorption and distribution of the compound), administer LPS (e.g., 20  $\mu$ g/mouse) via intraperitoneal (i.p.) injection.[\[20\]](#)
  - Blood Collection: At the time of peak TNF- $\alpha$  production (typically 90 minutes post-LPS challenge), collect blood samples via cardiac puncture under anesthesia.
  - Plasma Separation: Process the blood to obtain plasma and store it at -80°C until analysis.
  - TNF- $\alpha$  Quantification: Measure the concentration of TNF- $\alpha$  in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.

- Data Analysis: Calculate the percentage inhibition of TNF- $\alpha$  production for the compound-treated group compared to the vehicle-treated group. Statistical significance can be determined using a t-test or ANOVA.

## Conclusion and Future Perspectives

Cyanopyrimidine derivatives represent a highly versatile and privileged scaffold in modern drug discovery. Their proven ability to potently and selectively modulate the activity of key biological targets, including protein kinases and apoptosis regulators, has established them as valuable lead compounds for developing novel therapeutics. The wide range of demonstrated activities—from anticancer and anti-inflammatory to antiviral—ensures that this chemical class will remain an area of intense research.

Future efforts will likely focus on the rational design of next-generation derivatives with improved pharmacokinetic profiles, enhanced target selectivity, and multi-target capabilities to tackle complex diseases like cancer. The combination of computational methods, such as molecular docking and dynamics simulations, with robust biological evaluation will continue to accelerate the journey of cyanopyrimidine derivatives from laboratory synthesis to clinical application.[18][24]

## References

- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. *Molecules*. [Link]
- Liu, C., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38 $\alpha$  MAP Kinase. *Journal of Medicinal Chemistry*. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Future Potential of 2-Cyanopyrimidine. *PharmaChem*. [Link]
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38 $\alpha$  MAP kinase.
- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. *PubMed*. [Link]
- Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. *Biomedicine & Pharmacotherapy*. [Link]
- Liu, C., et al. (2005). 5-Cyanopyrimidine Derivatives as a Novel Class of Potent, Selective, and Orally Active Inhibitors of p38 $\alpha$  MAP Kinase. *Journal of Medicinal Chemistry*. [Link]
- Kalogirou, A. S. (2019). Synthesis of 2-Cyanopyrimidines. *Molbank*. [Link]

- Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. *Molecules*. [Link]
- Kumar, D., et al. (2024).
- Akhtar, M. J., et al. (2018). Pyrimidine-based anticancer drugs.
- Ghulikah, H. A., et al. (2022). Anticancer agents and selective COX-2 inhibitors containing pyrimidine nucleus and cyano groups.
- Kumar, D., et al. (2024). Rationale for designing of cyanopyrimidine derivatives.
- Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. *PubMed*. [Link]
- Kalogirou, A. S. (2019). (PDF) Synthesis of 2-Cyanopyrimidines.
- Al-Ostath, A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. *PMC - NIH*. [Link]
- Wu, Y., et al. (2023).
- Adamska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. *Molecules*. [Link]
- El-Mekabaty, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. *RSC Publishing*. [Link]
- Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. *Journal of Medicinal Chemistry*. [Link]
- Al-Ostath, A., et al. (2025). (PDF) Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents.
- Ghorab, M. M., et al. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. *IOSR Journal of Pharmacy and Biological Sciences*. [Link]
- Ghaffar, H., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. *RSC Advances*. [Link]
- Wu, Y., et al. (2023). Structure of cyanopyridine. Different biological activities displayed by cyanopyridine.
- Sharma, A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). *Anti-Cancer Agents in Medicinal Chemistry*. [Link]
- Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. *Molecules*. [Link]
- Markos, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. *Molecules*. [Link]
- Sharma, V., et al. (2017). Biological Activity of Pyrimidine Derivatives: A Review. *Juniper Publishers*. [Link]

- Al-wsmani, M. F., et al. (2023). Chemical structures of the most active antiviral pyrimidine derivatives (c1–c10).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbino.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing)  
DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 17. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Biological activity of cyanopyrimidine derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160206#biological-activity-of-cyanopyrimidine-derivatives]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)